1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol
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Overview
Description
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is a chemical compound with a unique structure that includes an indane moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H18O, and it is known for its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents, where 2,3-dihydro-1H-indene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indane moiety can interact with hydrophobic regions of proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane structure.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another cathinone analog with a nonoxygenated bicyclic ring system.
Uniqueness: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is unique due to its specific combination of the indane moiety and the 2-methylpropan-2-ol group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,14)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,14H,3-5,9H2,1-2H3 |
InChI Key |
WNHYLKXPJHNBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCC2)C=C1)O |
Origin of Product |
United States |
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